molecular formula C17H24N4O3 B14037345 tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

Cat. No.: B14037345
M. Wt: 332.4 g/mol
InChI Key: VEZCUWZARZNNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a hexahydro ring system. Key structural elements include:

  • tert-Butyl carbamate group: A common protecting group for amines, enhancing solubility and stability during synthesis .
  • Methyl substituent at position 1 and pyridin-2-yl group at position 3: These substituents influence steric and electronic properties, affecting binding affinity in therapeutic contexts .
  • Ketone moiety at position 2: Critical for hydrogen bonding interactions in biological targets .

This compound is part of a broader class of imidazo[4,5-c]pyridine derivatives, which are explored for pharmaceutical applications due to their structural versatility and ability to modulate enzyme activity .

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 1-methyl-2-oxo-3-pyridin-2-yl-4,6,7,7a-tetrahydro-3aH-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(23)20-10-8-12-13(11-20)21(15(22)19(12)4)14-7-5-6-9-18-14/h5-7,9,12-13H,8,10-11H2,1-4H3

InChI Key

VEZCUWZARZNNLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves:

  • Formation of the imidazo[4,5-c]pyridine bicyclic core via cyclization reactions.
  • Introduction of the tert-butyl carboxylate protecting group.
  • Incorporation of the pyridin-2-yl substituent.
  • Installation of the methyl and oxo functional groups.

These steps often require multicomponent reactions and palladium-catalyzed coupling processes.

Palladium-Catalyzed Multicomponent Synthesis

A key method involves a palladium-catalyzed three-component reaction combining aryl halides, isocyanides, and diamines to form imidazoline intermediates, which cyclize to the imidazo[4,5-c]pyridine scaffold with loss of tert-butylamine. The reaction conditions optimized for high yield include:

Parameter Optimal Condition
Isocyanide Source tert-Butyl isocyanide
Diamine Ethylenediamine (5 equivalents)
Catalyst PdCl2 (5 mol %) with dppp ligand (10 mol %)
Solvent Toluene
Temperature Reflux (approx. 110 °C)
Yield Up to 94% isolated yield

This method allows for the efficient and selective synthesis of the bicyclic core with the tert-butyl protecting group intact.

Cyclization and Functional Group Introduction

Following the formation of the imidazoline intermediate, cyclization occurs to form the hexahydro-imidazo[4,5-c]pyridine system. The oxo group at the 2-position is introduced via oxidation or by using appropriate keto precursors during cyclization.

The pyridin-2-yl substituent is typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, using pyridin-2-yl boronic acids or halides as coupling partners. These reactions are conducted under inert atmosphere, often in polar aprotic solvents, with bases like potassium carbonate or cesium carbonate.

Protection and Deprotection Steps

The tert-butyl group serves as a protecting group for the carboxylate functionality. Its introduction is commonly achieved by esterification using tert-butyl chloroformate or via tert-butyl isocyanide in the multicomponent reaction. Deprotection can be performed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free acid if required.

Representative Experimental Procedure

A representative synthesis involves:

  • Mixing tert-butyl isocyanide, ethylenediamine, and a suitable aryl halide (bearing the pyridin-2-yl group) in toluene.
  • Adding PdCl2 and dppp ligand under nitrogen atmosphere.
  • Heating the mixture at reflux temperature for several hours.
  • Cooling, extraction, and purification by column chromatography to isolate the tert-butyl protected imidazo[4,5-c]pyridine derivative.
  • Optional oxidation to introduce the 2-oxo functionality.
  • Final purification and characterization.

Crystallographic and Structural Confirmation

Crystallographic studies confirm the formation of the imidazo[4,5-c]pyridine core and the correct positioning of substituents. Bond lengths and angles fall within expected ranges for such heterocycles, supporting the successful synthesis of the target compound.

Data Tables Summarizing Key Reaction Parameters and Yields

Entry Catalyst System Solvent Temperature Diamine Equiv. Yield (%) Notes
1 PdCl2·dppf·CH2Cl2 Toluene Reflux 5 79 Initial conditions
2 PdCl2 + dppp Toluene Reflux 5 94 Optimized conditions
3 PdCl2 + dppp 1,4-Dioxane Reflux 5 90 Alternative solvent
4 PdCl2 + dppp THF Reflux 5 88 Alternative solvent
5 PdCl2 + dppp Acetonitrile Reflux 5 65 Lower yield
Step Reagent/Condition Outcome/Notes
1 tert-Butyl isocyanide + ethylenediamine + Pd catalyst Formation of imidazoline intermediate
2 Cyclization under reflux Formation of imidazo[4,5-c]pyridine core
3 Oxidation (if needed) Introduction of 2-oxo group
4 Acidic deprotection (optional) Removal of tert-butyl protecting group

Chemical Reactions Analysis

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues and Substituent Differences

Compound Name Substituent at Position 1 Substituent at Position 3 Similarity Score CAS Number
(3aS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate Propyl Methyl 0.90 1958055-61-2
(3aR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate Cyclopentyl Methyl 0.88 2216746-81-3
Target compound Methyl Pyridin-2-yl - Not provided

Key Observations :

  • Methyl at position 1 is conserved in some analogues, suggesting its role in maintaining conformational stability .

Key Observations :

  • Lawesson’s reagent is frequently used for sulfur-mediated cyclization in imidazo[4,5-c]pyridine synthesis .
  • Acid/Base Deprotection : HCl or NaOH removes tert-butyl groups, with yields influenced by reaction conditions .

Key Observations :

  • The pyridin-2-yl group in the target compound may enhance selectivity for kinase or epigenetic targets compared to aliphatic analogues .

Physicochemical Properties

  • Molecular Weight : Analogues in and exhibit molecular weights ~500–510 g/mol (e.g., 510 [M+H]+ in ) .
  • Purity : Commercial building blocks () achieve ≥95% purity, while synthetic intermediates () report 79% purity post-purification .

Biological Activity

Tert-butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyridine ring and an imidazopyridine moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Structural Formula

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

Key Properties

PropertyValue
Molecular Weight280.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of β-secretase : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies have shown that compounds structurally similar to this compound can inhibit β-secretase activity effectively, reducing amyloid plaque formation .
  • Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor, thus increasing acetylcholine levels in the brain, which is beneficial for cognitive function .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in neuronal cells .

Study 1: Neuroprotective Effects

A study conducted on astrocyte cultures treated with amyloid-beta (Aβ) demonstrated that this compound significantly reduced cell death caused by Aβ exposure. The compound decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a protective effect against neuroinflammation .

Study 2: In Vivo Efficacy

In vivo experiments using a scopolamine-induced model of cognitive impairment showed that treatment with this compound led to improved cognitive function as measured by memory tests. Although the results were promising, the bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic effects compared to established drugs like galantamine .

Comparative Biological Activity Table

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Neuroprotective Effect
Tert-butyl 1-methyl-2-oxo...Not specifiedNot specifiedModerate
GalantamineNot applicable0.17 μMHigh
M4 Compound (similar structure)15.4 nM0.17 μMModerate

Q & A

Q. What are the common synthetic routes for tert-butyl-protected imidazo[4,5-c]pyridine derivatives, and how does the pyridin-2-yl substituent influence reactivity?

  • Methodological Answer : The synthesis of imidazo[4,5-c]pyridine scaffolds often involves multi-step protocols. For example, a 2021 patent application describes a 9-step synthesis of a structurally related compound, where the pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . The pyridin-2-yl moiety enhances electrophilicity at the adjacent carbonyl, enabling further functionalization. Safety protocols (e.g., handling air-sensitive reagents) and purification via column chromatography (using gradients of ethyl acetate/hexane) are critical .

Q. What spectroscopic techniques are recommended for characterizing the stereochemistry of hexahydroimidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR can resolve diastereotopic protons and confirm Boc (tert-butyloxycarbonyl) protection. For example, coupling constants (JJ) in NOESY or COSY experiments help assign axial/equatorial substituents in the hexahydro ring .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., as reported for tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate) provides unambiguous stereochemical assignment .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and Boc groups (~1250 cm1^{-1}) confirm functional group integrity .

Q. What safety precautions are critical when handling tert-butyl-protected intermediates in large-scale synthesis?

  • Methodological Answer :
  • PPE : Use gloves, goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Ensure fume hoods for volatile solvents (e.g., DCM, THF) .
  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent Boc-group hydrolysis .
  • Emergency Protocols : Follow P210 (avoid ignition sources) and P201 (use dedicated equipment) guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for tert-butyl-protected imidazo[4,5-c]pyridines with dynamic ring conformations?

  • Methodological Answer : Dynamic ring puckering in hexahydroimidazo[4,5-c]pyridines can cause signal splitting or broadening. Strategies include:
  • Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve split signals .
  • DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
  • Deuteration : Substitute labile protons (e.g., NH) with deuterium to simplify spectra .

Q. What strategies optimize the yield of spirocyclic intermediates in tert-butyl-protected imidazo[4,5-c]pyridine synthesis?

  • Methodological Answer : Spirocyclic byproducts often arise during ring-closing steps. Optimization approaches:
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling (70–85% yield) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
  • Table : Comparison of spirocyclization yields under varying conditions:
CatalystSolventTemp (°C)Yield (%)Reference
Pd(OAc)2_2DMF11082
CuIDMSO10068
None (thermal)Toluene14045

Q. How do electronic effects of the pyridin-2-yl group impact regioselectivity in cross-coupling reactions?

  • Methodological Answer : The pyridin-2-yl group directs electrophilic substitution to the C3/C5 positions due to its electron-withdrawing nature. For Suzuki-Miyaura coupling:
  • Boronated Intermediates : Use tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate to target C3 .
  • Steric Effects : Bulkier ligands (e.g., SPhos) favor coupling at less hindered positions .

Data Contradiction Analysis

Q. Why might HPLC purity assays and 1^1H NMR integration yield conflicting results for Boc-protected intermediates?

  • Methodological Answer :
  • Impurity Nature : NMR may fail to detect non-protonated impurities (e.g., salts, boronate esters), whereas HPLC detects UV-active species .
  • Decomposition : Boc groups hydrolyze during prolonged NMR acquisition, artificially reducing purity. Use fresh samples and low-temperature probes .

Synthetic Methodology Table

StepReagents/ConditionsPurposeYield (%)Reference
Boc ProtectionBoc2_2O, DMAP, DCMAmine protection90–95
CyclizationNaH, DMF, 80°CImidazo ring formation75
Suzuki CouplingPd(dppf)Cl2_2, K2_2CO3_3, dioxanePyridin-2-yl introduction85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.